REACTION_CXSMILES
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[Br:1][C:2]1[C:7]([Cl:8])=[CH:6][N:5]=[C:4]([NH2:9])[CH:3]=1.[I:10]Cl>CN(C)C=O>[Br:1][C:2]1[C:7]([Cl:8])=[CH:6][N:5]=[C:4]([NH2:9])[C:3]=1[I:10]
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Name
|
|
Quantity
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3 g
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Type
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reactant
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Smiles
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BrC1=CC(=NC=C1Cl)N
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Name
|
|
Quantity
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60 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
2.82 g
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Type
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reactant
|
Smiles
|
ICl
|
Name
|
|
Quantity
|
2.82 g
|
Type
|
reactant
|
Smiles
|
ICl
|
Control Type
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UNSPECIFIED
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Setpoint
|
40 °C
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Type
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CUSTOM
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Details
|
After stirring at 40° C. for 3 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
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Details
|
the mixture was stirred overnight at 40° C
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Duration
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8 (± 8) h
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Type
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TEMPERATURE
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Details
|
The mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
quenched with ice cold water
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Type
|
EXTRACTION
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Details
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The mixture was extracted with ethyl acetate (100 mL×2)
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Type
|
WASH
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Details
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the organic layer was washed with water and brine
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography (silica gel, 20% ethyl acetate in hexane)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |